![molecular formula C8H6FN B132452 4-Fluorobenzylisocyanide CAS No. 148890-53-3](/img/structure/B132452.png)
4-Fluorobenzylisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluorobenzylisocyanide is not directly mentioned in the provided papers, but related compounds with fluorobenzyl groups are discussed. These compounds are of interest due to their potential applications in various fields, including drug discovery and material sciences. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block that can lead to the synthesis of various nitrogenous heterocycles . Similarly, 4-(3-fluorobenzylideneamino)antipyrine has been studied for its structural and photophysical properties, indicating potential as a photoresponsive material .
Synthesis Analysis
The synthesis of related fluorobenzyl-containing compounds involves multi-step reactions. For example, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was achieved using IR, 1H NMR, and EI mass spectral analysis for identification, with the structure confirmed by X-ray crystallography . Although the synthesis of 4-Fluorobenzylisocyanide itself is not detailed, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. The compound 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, revealing an intramolecular hydrogen bond within the molecule . The non-planar molecular structure of 4-(3-fluorobenzylideneamino)antipyrine was determined, showing two effectively conjugated π-electron moieties .
Chemical Reactions Analysis
The chemical reactions involving fluorobenzyl groups can be complex. For instance, the synthesis of heterocyclic compounds from 4-Chloro-2-fluoro-5-nitrobenzoic acid involves chlorine substitution, reduction of a nitro group, and appropriate cyclization to afford various heterocycles . These reactions are indicative of the reactivity of fluorobenzyl-containing compounds and could provide insight into the reactions of 4-Fluorobenzylisocyanide.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzyl-containing compounds are significant for their applications. The photophysical properties of 4-(3-fluorobenzylideneamino)antipyrine, such as its molecular dipole moment and hyperpolarizability, suggest its suitability as a photoresponsive material . These properties are essential for understanding the behavior of 4-Fluorobenzylisocyanide in various environments and applications.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on synthesizing a novel molecule with potential anti-hepatitis B virus activity, incorporating 4-fluorobenzyl units. This research highlights the method for synthesizing 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, studying its structure and evaluating its biological activity against Hepatitis B, showcasing the significance of fluorinated compounds in developing antiviral agents (Ivashchenko et al., 2019).
Medical Imaging and Diagnostics
- The automated synthesis of the mitochondrial membrane potential sensor 4-[18F]fluorobenzyl-triphenylphosphonium on a commercial synthesizer demonstrates the application of fluorobenzyl derivatives in creating PET (Positron Emission Tomography) probes for imaging multiple patients, indicating the role of these compounds in enhancing diagnostic imaging techniques (Waldmann et al., 2018).
Drug Design and Discovery
- In drug discovery, fluorine interactions with the thrombin active site were studied through the introduction of a 4-fluorobenzyl inhibitor, revealing insights into the molecular interactions that enhance ligand affinity and specificity. Such studies are crucial for designing more effective anticoagulant drugs (Olsen et al., 2004).
Materials Science and Nanotechnology
- The influence of fluorine in supramolecular hydrogelation was investigated through the study of 4-fluorobenzyl-capped diphenylalanine, demonstrating the remarkable effect of fluorine on the properties of hydrogels, which are used in various biomedical applications (Wu et al., 2015).
Biological Studies and Fluorescence Imaging
- The potential of 4-fluorobenzyl derivatives in improving fluorescence imaging techniques was explored through the development of probes that selectively bind to biomolecular targets, enhancing the detection and study of biological processes at the molecular level (Dave et al., 2009).
properties
IUPAC Name |
1-fluoro-4-(isocyanomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWOKWGDHSJOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374569 |
Source
|
Record name | 4-Fluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylisocyanide | |
CAS RN |
148890-53-3 |
Source
|
Record name | 4-Fluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 148890-53-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.